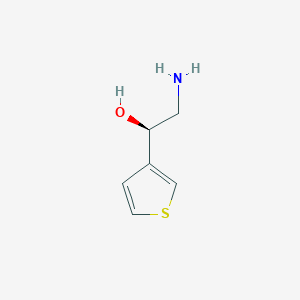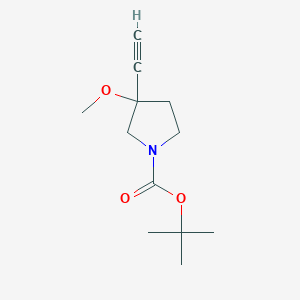
tert-Butyl 3-ethynyl-3-methoxypyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-ethynyl-3-methoxypyrrolidine-1-carboxylate can be achieved through several synthetic routes. One common method involves the reaction of tert-butyl 3-hydroxypyrrolidine-1-carboxylate with sodium hydride (NaH) and methyl iodide (CH3I) in tetrahydrofuran (THF) at 0°C, followed by stirring at ambient temperature for 18 hours. Another method involves the use of tert-butyl 3-hydroxy-4-methoxypyrrolidine-1-carboxylate as a starting material, which is then subjected to various reaction conditions to obtain the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as extraction, purification, and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-ethynyl-3-methoxypyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include NaH, CH3I, KMnO4, CrO3, LiAlH4, and NaBH4. Reaction conditions vary depending on the desired transformation, with typical conditions including specific temperatures, solvents, and reaction times.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
tert-Butyl 3-ethynyl-3-methoxypyrrolidine-1-carboxylate has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of novel organic compounds and derivatives.
Medicine: It is utilized in pharmaceutical research for the development of new drugs and therapeutic agents.
Industry: The compound is employed in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 3-ethynyl-3-methoxypyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to participate in various biochemical pathways, potentially affecting cellular processes and molecular interactions. detailed studies on its exact mechanism of action are still ongoing.
Comparison with Similar Compounds
tert-Butyl 3-ethynyl-3-methoxypyrrolidine-1-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 3-methoxypyrrolidine-1-carboxylate: This compound has a similar structure but lacks the ethynyl group, which may result in different chemical properties and reactivity.
tert-Butyl 3-hydroxy-4-methoxypyrrolidine-1-carboxylate: This compound contains a hydroxyl group instead of an ethynyl group, leading to variations in its chemical behavior and applications.
Properties
Molecular Formula |
C12H19NO3 |
|---|---|
Molecular Weight |
225.28 g/mol |
IUPAC Name |
tert-butyl 3-ethynyl-3-methoxypyrrolidine-1-carboxylate |
InChI |
InChI=1S/C12H19NO3/c1-6-12(15-5)7-8-13(9-12)10(14)16-11(2,3)4/h1H,7-9H2,2-5H3 |
InChI Key |
YKMGDNRZBAZJOM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)(C#C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


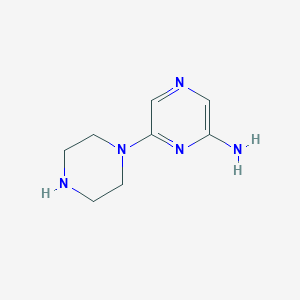


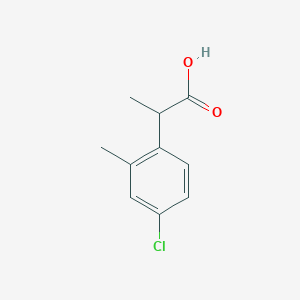

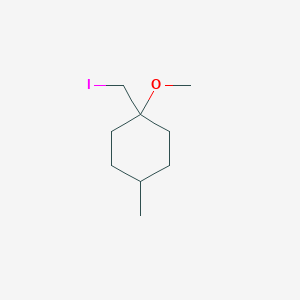
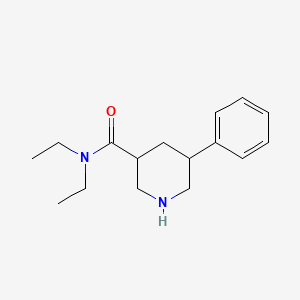
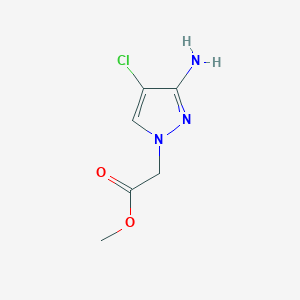

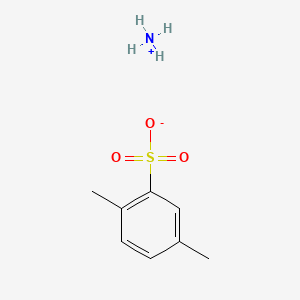
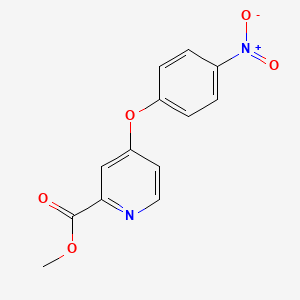
![(2S)-2-[[(2S)-1-(benzenesulfonyl)pyrrolidine-2-carbonyl]amino]-3-[4-[5-(diaminomethylideneamino)pentanoylamino]phenyl]propanoic acid;hydrochloride](/img/structure/B13061103.png)
